Target Selectivity: NVP-DKY709 Spares IKZF1/3, Unlike Lenalidomide/Pomalidomide
NVP-DKY709 demonstrates absolute selectivity for IKZF2 degradation, with no detectable effect on IKZF1 or IKZF3 protein levels, even at high concentrations. This is a critical differentiator from lenalidomide and pomalidomide, which potently degrade IKZF1 and IKZF3 but have minimal to no effect on IKZF2 [1]. The selectivity of NVP-DKY709 is structurally rationalized by X-ray crystallography of the DDB1:CRBN:NVP-DKY709:IKZF2(ZF2) ternary complex [2].
| Evidence Dimension | IKZF Family Degradation Selectivity |
|---|---|
| Target Compound Data | Degrades IKZF2; spares IKZF1 and IKZF3 (no degradation observed) |
| Comparator Or Baseline | Lenalidomide: Degrades IKZF1 (IC50 ~100 nM) and IKZF3; negligible IKZF2 degradation |
| Quantified Difference | Qualitative: Complete inversion of degradation profile from IKZF1/3 (lenalidomide) to IKZF2 (NVP-DKY709) |
| Conditions | Human Jurkat T cells; Western blot analysis after 16-20 h treatment; X-ray crystallography |
Why This Matters
This selectivity ensures that experiments using NVP-DKY709 specifically interrogate the IKZF2/Helios axis without confounding effects from IKZF1/3 degradation, which are known to have opposing roles in immune regulation.
- [1] Bonazzi S, et al. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy. Cell Chem Biol. 2023;30(3):235-247.e12. View Source
- [2] Krönke J, et al. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science. 2014;343(6168):301-305. View Source
